![molecular formula C22H22N2 B328770 1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B328770.png)
1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) is a complex organic compound that features a naphthalene core linked to two pyrrole rings
Vorbereitungsmethoden
The synthesis of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and bismuth nitrate pentahydrate as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) can be compared to other naphthalene and pyrrole derivatives:
Naphthalene derivatives: Compounds like 1,5-dimethylnaphthalene share a similar core structure but lack the pyrrole rings.
Pyrrole derivatives: Compounds such as 2,5-dimethylpyrrole have similar ring structures but do not have the naphthalene core.
The uniqueness of 1,1’-naphthalene-1,5-diylbis(2,5-dimethyl-1H-pyrrole) lies in its combined naphthalene and pyrrole structures, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H22N2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-[5-(2,5-dimethylpyrrol-1-yl)naphthalen-1-yl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C22H22N2/c1-15-11-12-16(2)23(15)21-9-5-8-20-19(21)7-6-10-22(20)24-17(3)13-14-18(24)4/h5-14H,1-4H3 |
InChI-Schlüssel |
OTQAHZUKBIGBMU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC3=C2C=CC=C3N4C(=CC=C4C)C)C |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=CC3=C2C=CC=C3N4C(=CC=C4C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


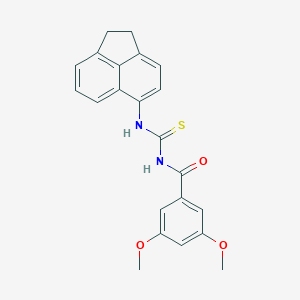
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(3,5-dimethoxybenzoyl)thiourea](/img/structure/B328688.png)
![3,5-dimethoxy-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B328689.png)
![Ethyl 2-{[(phenoxyacetyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328691.png)
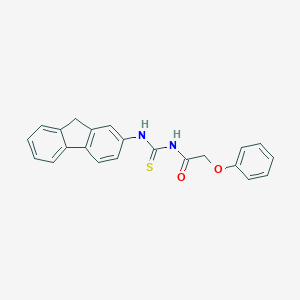
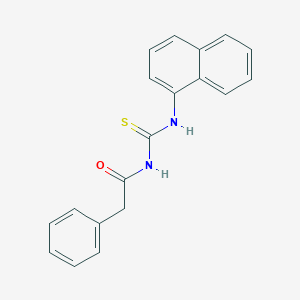
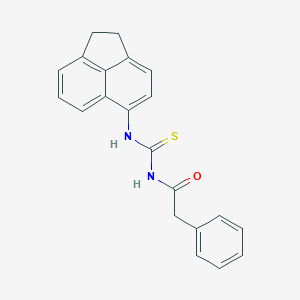
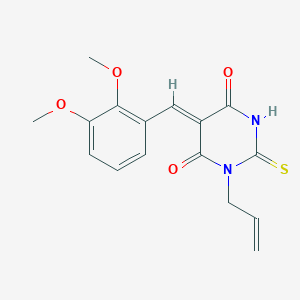
![Ethyl (2-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B328700.png)
![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-METHOXYANILINO]ETHYL 4-BUTOXYBENZOATE](/img/structure/B328701.png)
![3-[2-(4-BUTOXYBENZOYL)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE](/img/structure/B328702.png)
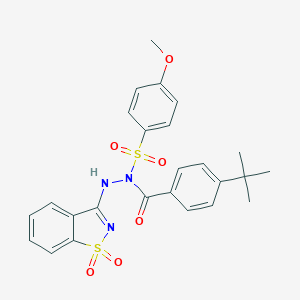
![4-{[(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}phenyl 2-methoxybenzoate](/img/structure/B328706.png)

